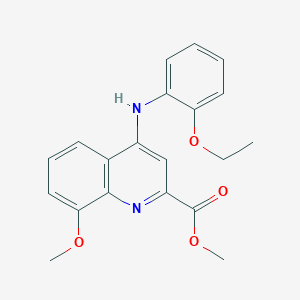

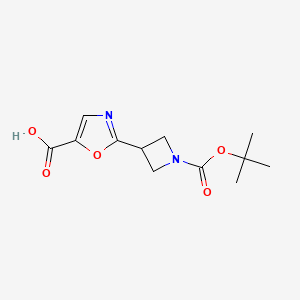

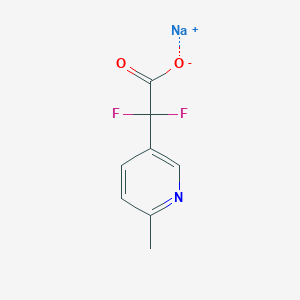

![molecular formula C18H13N3OS2 B2521456 N-(3-(噻唑并[5,4-b]吡啶-2-基)苯基)-2-(噻吩-2-基)乙酰胺 CAS No. 896679-46-2](/img/structure/B2521456.png)

N-(3-(噻唑并[5,4-b]吡啶-2-基)苯基)-2-(噻吩-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of cyanoacetamide derivatives with various reagents to form diverse products with different rings, such as thiazole, pyrazole, and pyridine. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which was then used to synthesize different heterocyclic derivatives . Similarly, N-aryl-2-chloroacetamides served as building blocks for the formation of thiazolo[3,2-a]pyrimidinone products . These synthetic routes typically involve regioselective attacks, cyclization, and elimination reactions to achieve the desired heterocyclic structures.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are usually confirmed by analytical and spectral data, including IR, NMR, and sometimes X-ray crystallography. For example, single crystal X-ray data confirmed the structure of thiazolo[3,2-a]pyrimidinone derivatives . The structure of thiazolo[3,2-a]pyridines was also established by analytical and spectral data .

Chemical Reactions Analysis

The chemical reactions leading to the synthesis of these compounds involve various pathways, such as dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions are influenced by the nature of the starting materials and the reagents used, which determine the regioselectivity and the type of heterocyclic ring formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their spectroscopic data, which include IR, ^1H NMR, ^13C NMR, and mass spectrometry. These data provide insights into the functional groups present, the electronic environment of the atoms, and the molecular weight of the compounds. For example, the synthesized compounds in study were characterized by LCMS, IR, ^1H and ^13C spectroscopies, and elemental analysis. Theoretical calculations, such as density functional theory, can also be used to examine the effects of molecular structure on the properties of the compounds .

Case Studies

Several of the synthesized compounds have been evaluated for their biological activities, such as antitumor, anticancer, antifungal, and insecticidal activities. For instance, most of the heterocyclic derivatives synthesized in study revealed high inhibitory effects on human cancer cell lines. Another study reported the synthesis of novel compounds with cytotoxicity on various human leukemic cell lines. Additionally, some compounds exhibited antifungal and insecticidal activities .

科学研究应用

杂环化合物应用

杂环化合物,如 N-(3-(噻唑并[5,4-b]吡啶-2-基)苯基)-2-(噻吩-2-基)乙酰胺,由于存在于众多具有生物活性的分子中,因此在有机化学中至关重要。人们已经研究了这些化合物在各种科学研究应用中的潜力。例如,已合成并评估了已知致癌物的噻吩类似物,以了解其致癌性。涉及 N-(5-苯基噻吩-2-基)乙酰胺等化合物的研究表明了它们的潜在致癌性,尽管它们的行为表明在体内引起肿瘤的可能性很低。这项研究对于了解杂环化合物的致癌潜力以及设计更安全的药物和化学品至关重要 (Ashby 等,1978)。

在光学传感器中的作用

嘧啶衍生物,包括具有噻唑并[5,4-b]吡啶结构的衍生物,在光学传感器的开发中发挥着重要作用。由于具有形成配位键和氢键的能力,因此这些化合物对于创建精美的传感材料至关重要。它们在光学传感器中的应用及其生物学和医学相关性突出了杂环化合物在科学研究中的多功能性 (Jindal & Kaur,2021)。

药理学意义

杂环化合物的药理学意义在其作为中枢神经系统 (CNS) 作用药物中的应用中也很明显。杂环中的官能团,包括氮、硫和氧,取代苯环中的碳,形成吡啶、嘧啶和噻唑并[5,4-b]吡啶等结构。人们正在探索这些化合物对中枢神经系统的影响,从抗抑郁和抗惊厥活性到对各种中枢神经系统疾病的潜在治疗,展示了杂环化合物在开发新治疗剂方面的巨大潜力 (Saganuwan,2017)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS2/c22-16(11-14-6-3-9-23-14)20-13-5-1-4-12(10-13)17-21-15-7-2-8-19-18(15)24-17/h1-10H,11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIVOESDVKMSBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

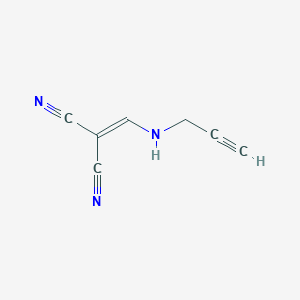

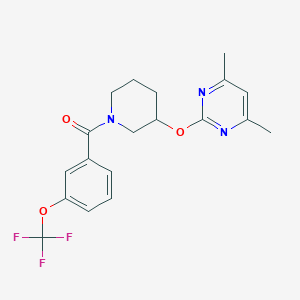

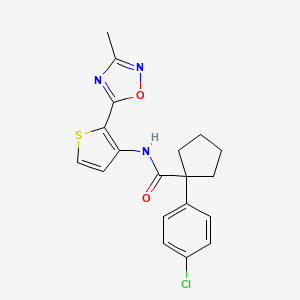

![N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2521374.png)

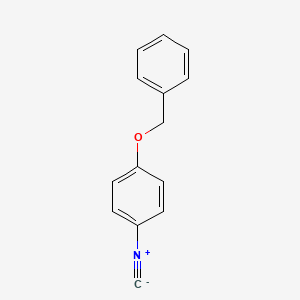

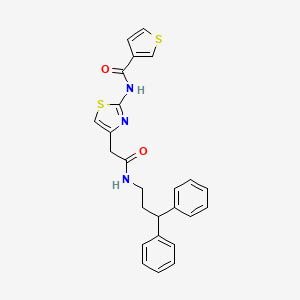

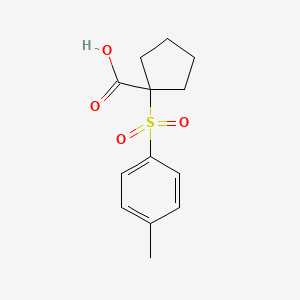

![8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2521388.png)

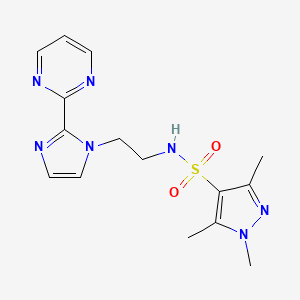

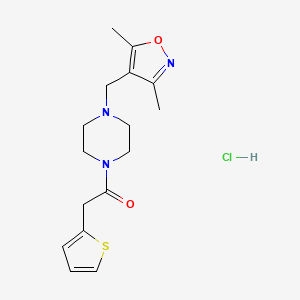

![2-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B2521393.png)